molecular formula C20H18FN3O4S3 B2563450 N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-57-5

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2563450
CAS No.: 851782-57-5
M. Wt: 479.56
InChI Key: MMKYEQNZWHXJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-((4-Fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a dihydropyrazole-based sulfonamide derivative characterized by a 4-fluorophenylsulfonyl group at position 1 of the pyrazoline ring, a thiophen-2-yl substituent at position 5, and a methanesulfonamide moiety attached to the para position of a phenyl ring at position 3 (Figure 1).

Properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S3/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKYEQNZWHXJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following molecular formula: C21H20FN3O4S. Its structure features a pyrazole core substituted with a thiophene ring and a sulfonamide group, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of related pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial effects . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis
103.125Bacillus subtilis
106.25Bacillus thuringiensis

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In a study involving various pyrazole derivatives, some exhibited significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium. The IC50 values for selected compounds were reported as follows:

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundIC50 (μg/mL)Comparison Standard
136a60.56Diclofenac (54.65)
136b57.24Diclofenac (54.65)
136c69.15Diclofenac (54.65)

Anticancer Activity

The anticancer potential of similar pyrazole derivatives has been explored with promising results. Compounds featuring the pyrazole moiety have shown cytotoxic effects against various cancer cell lines, suggesting that the incorporation of specific substituents can enhance their efficacy . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Properties : A study published in ACS Omega evaluated a series of thiophene-containing pyrazoles and found that compound 7b was particularly effective against Gram-positive bacteria, showcasing its potential for treating infections caused by resistant strains .
  • Anti-inflammatory Evaluation : Research highlighted the anti-inflammatory effects of certain pyrazole derivatives through in vitro assays, demonstrating their ability to inhibit pro-inflammatory cytokines, thus supporting their use in inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds related to N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer activity. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the fluorophenyl and thiophenyl groups enhances their biological activity by improving binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties, which can be attributed to its ability to inhibit key inflammatory pathways. Studies have demonstrated that similar pyrazole derivatives can reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and its potential efficacy against specific diseases. The docking results indicate strong binding affinities to targets involved in cancer and inflammation, supporting further development as a therapeutic agent .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically yield high purity and yield rates. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compounds. The synthesis process is crucial for ensuring the reproducibility of biological testing results .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications in the molecular structure can lead to enhanced efficacy or reduced side effects. Research has focused on altering substituents on the pyrazole ring and evaluating their impact on biological activity, leading to the identification of more potent analogs .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for drug development targeting cancer and inflammatory diseases. Further preclinical studies are necessary to assess its safety profile and therapeutic window before advancing to clinical trials.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydropyrazole Sulfonamides

Compound Name Sulfonyl Group Aryl Group (Position 5) Sulfonamide Type Molecular Weight (g/mol) Hypothesized LogP*
Target Compound 4-Fluorophenylsulfonyl Thiophen-2-yl Methanesulfonamide 477.52 ~3.2
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 3-Chlorophenylsulfonyl 2-Fluorophenyl Ethanesulfonamide 503.97 ~3.8
N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide 2-Methylpropanoyl 2-Methylphenyl Methanesulfonamide 441.54 ~4.1

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Sulfonyl Group Variations: The 4-fluorophenylsulfonyl group in the target compound introduces moderate electron-withdrawing effects and steric accessibility compared to the 3-chlorophenylsulfonyl group in ’s analog. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may increase metabolic stability but reduce solubility .

Thiophene’s lower aromaticity may enhance conformational flexibility. 2-Methylphenyl () introduces steric bulk, which could hinder binding to flat active sites but improve selectivity for hydrophobic pockets .

Sulfonamide Type :

  • Methanesulfonamide (target compound and ) offers a compact, polar group conducive to hydrogen bonding, whereas ethanesulfonamide () increases hydrophobicity and may alter pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction parameters for synthesizing N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

  • Methodology :

  • Step 1 : Suzuki-Miyaura cross-coupling attaches the 4-fluorophenyl group to the pyrazole intermediate using Pd catalysts (e.g., Pd(PPh₃)₄) in a THF/H₂O solvent system at 60–80°C .
  • Step 2 : Sulfonylation introduces the methanesulfonamide group via nucleophilic substitution with methanesulfonyl chloride, requiring a base (e.g., triethylamine) to deprotonate intermediates .
  • Optimization : Flow chemistry and process intensification improve scalability and yield (>85%) while reducing solvent waste .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl δ 7.2–7.8 ppm, thiophene δ 6.9–7.1 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects byproducts .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., m/z 503.56 [M+H]⁺) .

Q. What are the compound’s solubility and stability profiles under varying pH and temperature conditions?

  • Key Findings :

  • Solubility : Poor aqueous solubility (<0.1 mg/mL); enhances with DMSO or PEG-400. Stability declines above 40°C or in alkaline conditions (pH > 9) .
  • Storage : Recommend −20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.